molecular formula C8H6F3IO B12846742 2-Iodo-6-(trifluoromethyl)benzyl alcohol

2-Iodo-6-(trifluoromethyl)benzyl alcohol

Cat. No.: B12846742
M. Wt: 302.03 g/mol
InChI Key: BRKOTFQOCRDEBL-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethyl)benzyl alcohol is a halogenated benzyl alcohol derivative featuring an iodine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzene ring. The iodine atom introduces steric bulk and polarizability, while the electron-withdrawing -CF₃ group influences electronic properties and acidity of the hydroxyl group. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions or as a precursor for pharmaceuticals .

Properties

Molecular Formula

C8H6F3IO

Molecular Weight

302.03 g/mol

IUPAC Name

[2-iodo-6-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3,13H,4H2

InChI Key

BRKOTFQOCRDEBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(trifluoromethyl)benzyl alcohol typically involves the iodination of 6-(trifluoromethyl)benzyl alcohol. One common method is the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzyl alcohol ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-6-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of biochemical pathways and the exertion of specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Isomers and Halogen-Substituted Analogs

The following compounds are compared based on substituent positions, halogens, and functional groups:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2-Iodo-6-(trifluoromethyl)benzyl alcohol C₈H₆F₃IO ~302.13 (calculated) Not explicitly listed High molecular weight due to iodine; -CF₃ enhances acidity of -OH group.
2-Iodo-5-(trifluoromethyl)benzyl alcohol C₈H₆F₃IO ~302.13 702641-05-2 Positional isomer (-CF₃ at 5-position); steric and electronic effects differ.
2-Fluoro-6-(trifluoromethyl)benzyl alcohol C₈H₆F₄O 194.13 152211-15-9 Lower molecular weight; fluorine’s electronegativity increases polarity.
2-Iodobenzyl alcohol C₇H₇IO 234.03 5159-41-1 Simpler structure (no -CF₃); mp 91–93°C; used in lab synthesis.
3-Iodobenzyl alcohol C₇H₇IO 234.03 57455-06-8 Iodo at 3-position; bp 252°C (711 mmHg); classified as hazardous in handling.
2.2 Physicochemical and Reactivity Differences
  • Molecular Weight and Stability: The iodine-substituted compounds (e.g., 2-iodo derivatives) exhibit higher molecular weights compared to fluorine analogs. Iodo compounds are generally less stable under light or heat compared to fluoro derivatives, requiring careful storage .
  • Electronic Effects :

    • The -CF₃ group in 2-Iodo-6-(trifluoromethyl)benzyl alcohol withdraws electron density, stabilizing negative charge development (e.g., in deprotonation or nucleophilic substitution). This effect is absent in simpler iodobenzyl alcohols .
    • Fluorine’s electronegativity in 2-Fluoro-6-(trifluoromethyl)benzyl alcohol enhances polarity, making it more reactive in hydrogen-bonding interactions compared to iodine analogs .
  • Reactivity in Synthetic Chemistry :

    • The iodine atom in 2-Iodo-6-(trifluoromethyl)benzyl alcohol serves as a superior leaving group in nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki-Miyaura) compared to fluorine .
    • 2-Iodo-5-(trifluoromethyl)benzyl alcohol (positional isomer) may exhibit altered regioselectivity in reactions due to the -CF₃ group’s proximity to the iodine .

Biological Activity

2-Iodo-6-(trifluoromethyl)benzyl alcohol (CAS No. 129961044) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Iodo-6-(trifluoromethyl)benzyl alcohol is characterized by the presence of a trifluoromethyl group and an iodine atom, which contribute to its reactivity and biological activity. The chemical formula is C8H6F3IOC_8H_6F_3IO, indicating a complex structure that may influence its interactions with biological systems.

Biological Activity Overview

The biological activities of 2-Iodo-6-(trifluoromethyl)benzyl alcohol have not been extensively documented in literature compared to other benzyl alcohol derivatives. However, studies suggest potential applications in various fields, including:

The mechanisms underlying the biological activity of 2-Iodo-6-(trifluoromethyl)benzyl alcohol can be inferred from related compounds:

  • Reactive Oxygen Species (ROS) Production : Many benzyl alcohol derivatives induce oxidative stress through ROS generation, leading to cellular damage and apoptosis . This pathway could be relevant for 2-Iodo-6-(trifluoromethyl)benzyl alcohol.
  • Caspase Activation : The activation of caspases (caspase-8, -9, and -3) is a hallmark of the apoptotic process triggered by many cytotoxic agents . Investigating whether 2-Iodo-6-(trifluoromethyl)benzyl alcohol activates these pathways would be essential for understanding its biological profile.

Antiproliferative Studies

Recent studies have highlighted the antiproliferative potential of related compounds. For example, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol was shown to induce PARP-1 cleavage and activate apoptotic pathways in K562 leukemic cells . Although direct studies on 2-Iodo-6-(trifluoromethyl)benzyl alcohol are sparse, its structural analogs indicate a promising avenue for research.

Cytotoxicity Assessment

A comprehensive study on benzyl alcohol's cytotoxicity revealed significant effects on human retinal pigment epithelial cells, where it induced both necrosis and apoptosis through mitochondrial pathways and ROS production . Further investigation into 2-Iodo-6-(trifluoromethyl)benzyl alcohol could elucidate whether it shares these toxicological properties.

Data Table: Comparison of Biological Activities

CompoundAntiproliferative ActivityCytotoxic Mechanism
2-Iodo-6-(trifluoromethyl)benzyl alcoholTBDTBD
Benzyl AlcoholYesROS production, caspase activation
4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolYesPARP cleavage, caspase activation

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